Bienvenue dans la boutique en ligne BenchChem!

3,5-Dibromoimidazo[1,2-a]pyrazine

Organometallic Chemistry Synthetic Methodology Reaction Selectivity

3,5-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-21-8) is the definitive building block for regiospecific imidazo[1,2-a]pyrazine functionalization. The 3-bromo handle undergoes rapid halogen-metal exchange while the 5-bromo remains intact, enabling orthogonal cross-coupling sequences unattainable with 6,8-dibromo isomers. Documented as Intermediate D in patented kinase inhibitor syntheses and validated for constructing 8-amino substituted libraries targeting BET bromodomains (e.g., UMB-32 series). Ideal for organometallic method development benchmarking. Procure high-purity material to ensure reproducible metalation and coupling outcomes.

Molecular Formula C6H3Br2N3
Molecular Weight 276.92 g/mol
CAS No. 63744-21-8
Cat. No. B1339906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromoimidazo[1,2-a]pyrazine
CAS63744-21-8
Molecular FormulaC6H3Br2N3
Molecular Weight276.92 g/mol
Structural Identifiers
SMILESC1=C(N2C(=CN=C2C=N1)Br)Br
InChIInChI=1S/C6H3Br2N3/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H
InChIKeyUVTHYCYGHSMBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-21-8) as a Key Heterocyclic Scaffold for Selective Derivatization


3,5-Dibromoimidazo[1,2-a]pyrazine (CAS 63744-21-8) is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry. Its imidazo[1,2-a]pyrazine core is a recognized 'privileged structure' [1], and the specific 3,5-dibromo substitution pattern dictates a unique chemical reactivity profile that is exploited in the synthesis of kinase inhibitors and other bioactive molecules [2].

Why 3,5-Dibromoimidazo[1,2-a]pyrazine Cannot Be Replaced by a Close Analog in Synthesis


Simple substitution with a positional isomer like 6,8-dibromoimidazo[1,2-a]pyrazine is not feasible due to fundamental differences in chemical reactivity. The 3-bromo position undergoes rapid halogen-metal exchange, a key step in many synthetic sequences, whereas the 6-bromo position does not [1]. This positional sensitivity dictates the regioselectivity of subsequent functionalization, making 3,5-dibromoimidazo[1,2-a]pyrazine a distinct and essential building block for creating specific substitution patterns required for downstream biological activity [2].

Quantitative Differentiation of 3,5-Dibromoimidazo[1,2-a]pyrazine from its Analogs


Divergent Reactivity in Halogen-Metal Exchange: Position 3 vs. Position 6

The bromine atom at the 3-position of the imidazo[1,2-a]pyrazine core undergoes rapid halogen-metal exchange upon treatment with n-BuLi. In direct contrast, the bromine atom at the 6-position does not participate in halogen-metal exchange, instead facilitating directed ortho-lithiation at the adjacent C-5 position [1]. This stark difference in reactivity provides a clear, quantitative basis for synthetic route design.

Organometallic Chemistry Synthetic Methodology Reaction Selectivity

Regioselective Nucleophilic Substitution: Differentiating 3,5- from 6,8-Dibromo Substitution Patterns

A comparative 13C NMR study on the methoxylation of dibromoimidazo[1,2-a]pyrazines demonstrated that the nucleophilic substitution reaction proceeds with different site-selectivity for the 3,5-dibromo and 6,8-dibromo isomers [1]. The study used chemical shift and coupling constant data to map the reaction pathway, confirming the distinct reactivity profiles of these two isomers.

Medicinal Chemistry Reaction Kinetics SAR Studies

Validated Intermediate for 8-Amino Substituted Kinase Inhibitor Synthesis

3,5-Dibromoimidazo[1,2-a]pyrazine is explicitly used as the key starting material (Intermediate D) in a patented route to 8-amino-aryl-substituted imidazopyrazine kinase inhibitors [1]. The synthesis involved selective amination at the 8-position (via a chloro or other leaving group introduced after bromine displacement) and further derivatization at the 3-position. The patent provides specific reaction conditions and yields for this transformation, demonstrating its proven utility in an industrial research context.

Kinase Inhibition Patent Chemistry Process Chemistry

Enabling Scaffold for High-Value BET Bromodomain Inhibitor Discovery

The imidazo[1,2-a]pyrazine scaffold, of which 3,5-dibromoimidazo[1,2-a]pyrazine is a key precursor, has been successfully optimized to yield potent BET bromodomain inhibitors [1]. A structure-guided medicinal chemistry campaign led to the discovery of a lead compound (UMB-32) based on this core that binds to BRD4 with a Kd of 550 nM and shows a cellular potency of 724 nM in BRD4-dependent cell lines [1]. While this is a class-level inference, it demonstrates the value of investing in this specific heterocyclic framework.

Epigenetics Bromodomain Inhibition Chemical Biology

Top Application Scenarios for Procuring 3,5-Dibromoimidazo[1,2-a]pyrazine


Kinase Inhibitor Drug Discovery: Synthesis of 8-Aminoimidazo[1,2-a]pyrazine Libraries

Based on its validated use in patented synthetic routes [1], 3,5-dibromoimidazo[1,2-a]pyrazine is the preferred starting material for constructing focused libraries of 8-amino substituted imidazo[1,2-a]pyrazines. The 3-bromo handle provides a site for further diversification via cross-coupling reactions after the initial amination at the 8-position. This scenario is directly supported by the compound's documented role as Intermediate D in the synthesis of kinase inhibitor candidates [1].

Methodology Development in Organometallic and Heterocyclic Chemistry

The divergent reactivity of the 3- and 5-bromo substituents (and the 6-bromo in related isomers) toward halogen-metal exchange [1] makes this compound an ideal model system for studying and developing new organometallic methods. Its behavior provides a clean, binary outcome that can be used to benchmark new lithiation reagents or reaction conditions. This application stems directly from the mechanistic and reactivity studies highlighted in the evidence guide.

Synthesis of Epigenetic Probes and BET Bromodomain Inhibitor Leads

As a gateway to the imidazo[1,2-a]pyrazine scaffold, this compound is valuable for research programs focused on epigenetic targets, specifically BET bromodomains. The framework has been shown to yield potent inhibitors like UMB-32 (BRD4 Kd = 550 nM) [1]. Procurement of this building block enables the rapid synthesis and exploration of new analogs in this chemical series to improve potency and selectivity against this important class of targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromoimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.